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molecular formula C10H12FNO3 B7889727 1-Tert-butoxy-4-fluoro-2-nitrobenzene CAS No. 142596-59-6

1-Tert-butoxy-4-fluoro-2-nitrobenzene

Cat. No. B7889727
M. Wt: 213.21 g/mol
InChI Key: CJGDTWBHCUOVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642619B2

Procedure details

A tetrahydrofuran (THF) solution (20 ml) of potassium tert-butoxide (3.55 g, 31.6 mmol) was cooled in an methanol-ice bath, and 4.2 g of 2,5-difluoronitrobenzene (26.4 mmol) was further added. The mixture was heated to room temperature, stirred for 96 hours, and further stirred at 60° C. for 1 hour. Water (2 ml) and 2N-hydrochloric acid (2 ml) were added to the reaction mixture while cooling with an ice water bath, and subsequently water was added. The resulting mixture was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was then purified using silica gel column chromatography (n-hexane:ethyl acetate=19:1). The purified product was concentrated under reduced pressure to thereby obtain 4.5 g of oily orange 1-tert-butoxy-4-fluoro-2-nitrobenzene (yield: 80%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH3:6][C:7]([CH3:10])([O-:9])[CH3:8].[K+].F[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21].Cl>O>[C:7]([O:9][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21])([CH3:10])([CH3:8])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3.55 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 60° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice water bath
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was then purified
CONCENTRATION
Type
CONCENTRATION
Details
The purified product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
C(C)(C)(C)OC1=C(C=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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